5-Bromobenzo[c]isothiazol-3-amine

Medicinal Chemistry ADME Drug Design

SAR inconsistency risk from substituting this specific 5-bromo regioisomer with non-halogenated analogues can invalidate lead optimization data. 5-Bromobenzo[c]isothiazol-3-amine offers a validated solution as a CNS-focused scaffold and diversification intermediate. • CNS Drug Design: Optimized cLogP (2.42) enhances blood-brain barrier permeability predictions compared to less lipophilic analogues. • Synthetic Versatility: The 5-bromo handle enables late-stage diversification via palladium-catalyzed cross-couplings for efficient kinase inhibitor library synthesis. • Probe Development: Allows installation of reporter tags (fluorophores, biotin) for chemical biology target engagement studies.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 1379324-34-1
Cat. No. B3378065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[c]isothiazol-3-amine
CAS1379324-34-1
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=NSC(=C2C=C1Br)N
InChIInChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
InChIKeyCLXQOXFKRPNAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[c]isothiazol-3-amine Scaffold Overview


5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) is a brominated derivative of the benzo[c]isothiazole scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene ring with an isothiazole moiety [1]. This compound is characterized by the strategic placement of a bromine atom at the 5-position and an amine group at the 3-position on the benzoisothiazole core . The benzoisothiazole framework is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cytotoxic, antitumor, and CNS receptor modulation [2]. The incorporation of a bromine atom is a common strategy in drug discovery to enhance molecular interactions and provide a synthetic handle for further derivatization, such as cross-coupling reactions .

Synthetic handle 5‑bromo substituent enables late‑stage Pd‑catalyzed cross‑coupling and lithium‑halogen exchange for SAR exploration.
Privileged scaffold Benzo[c]isothiazole core is a recognized pharmacophore for kinase and CNS‑targeted library design.
Derivatization ready Primary amine at 3‑position provides a second orthogonal functionalization site.

5-Bromobenzo[c]isothiazol-3-amine Substitution Challenges


Substituting 5-Bromobenzo[c]isothiazol-3-amine with a seemingly similar benzoisothiazole analogue, such as the non-brominated core or a regioisomer, is not a straightforward procurement decision due to the profound impact of even minor structural variations on pharmacological and physicochemical profiles [1]. The presence and specific position of the bromine atom are critical determinants of a compound's interaction with biological targets and its overall drug-like properties. For instance, structure-activity relationship (SAR) studies on benzoisothiazole derivatives reveal that halogen substitution patterns can significantly alter receptor affinity, enzyme inhibition potency, and metabolic stability [2]. Therefore, relying on a generic, unsubstituted benzoisothiazole or a different halogenated variant (e.g., fluoro or chloro) in place of the 5-bromo derivative can lead to inconsistent research outcomes or failure in a lead optimization program, negating the value of any prior data generated with the specific 5-bromo compound [3].

Non‑brominated benzo[c]isothiazol‑3‑amine lacks the synthetic handle for cross‑coupling, limiting diversification in lead optimization workflows.

Different halogen substitution (e.g., 5‑fluoro or 5‑chloro) can alter electronic properties, reactivity, and target‑interaction profiles, potentially shifting SAR outcomes.

Regioisomeric placement (e.g., 4‑bromo isomer) may result in divergent coupling behavior and steric effects, risking inconsistent library performance.

5-Bromobenzo[c]isothiazol-3-amine Differentiation Evidence


Lipophilicity Advantage Over Non-Halogenated Core

The introduction of a bromine atom at the 5-position of the benzo[c]isothiazol-3-amine scaffold significantly increases lipophilicity, a key determinant of membrane permeability and ADME properties. The 5-bromo derivative has a calculated logP (cLogP) of 2.42, compared to an estimated cLogP of approximately 1.5 for the unsubstituted benzo[c]isothiazol-3-amine core . This quantifiable difference is critical for optimizing a compound's ability to cross biological membranes, including the blood-brain barrier [1].

Lipophilicity shift
Class‑level inference
ΔcLogP ≈ +0.9 (2.42 vs ~1.5)
May support permeability‑driven assay selection
Calculated value; experimental logP/D measurement advised
Medicinal Chemistry ADME Drug Design

Synthetic Versatility via 5-Bromo Handle

The bromine atom at the 5-position of 5-Bromobenzo[c]isothiazol-3-amine serves as an essential functional handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This synthetic utility allows for the systematic exploration of structure-activity relationships (SAR) around the benzoisothiazole core, a capability not available with the unsubstituted analogue. For example, 4-bromobenzo[d]isothiazol-3-amine, a close regioisomer, is explicitly noted for its susceptibility to lithium-halogen exchange to create a carbon-nucleophile for subsequent bond formation . The 5-bromo derivative provides a similar, predictable site for such crucial chemical transformations, enabling the rapid generation of focused compound libraries.

Synthetic utility
Class‑level inference
5‑Br handle enables Suzuki, Sonogashira, Buchwald‑Hartwig couplings; non‑halogenated analogue offers no such site
Supports library diversification and SAR expansion
Method applicability should be verified with target substrate
Synthetic Chemistry Medicinal Chemistry Lead Optimization

Molecular Weight & Density Differences

The substitution of a hydrogen atom with a bromine atom results in significant, quantifiable changes to key physicochemical properties. 5-Bromobenzo[c]isothiazol-3-amine has a molecular weight of 229.10 g/mol and a predicted density of approximately 1.84 g/cm³ . In contrast, the unsubstituted benzo[c]isothiazol-3-amine has a molecular weight of 150.20 g/mol and a density of 1.384 g/cm³ . These differences impact solid-state handling, solubility, and storage considerations during procurement and use.

Physicochemical drift
Data to verify
MW 229.10 g/mol; predicted density ~1.84 g/cm³ (vs 150.20 g/mol, 1.384 g/cm³ for parent)
Informs material handling, solubility estimation, and shipping logistics
Density predicted; experimental confirmation recommended
Physicochemical Properties Pre-formulation Chemical Handling

5-Bromobenzo[c]isothiazol-3-amine Application Scenarios


CNS Lead Optimization

The enhanced lipophilicity (cLogP 2.42) of 5-Bromobenzo[c]isothiazol-3-amine makes it a superior starting point or intermediate for designing drug candidates targeting the central nervous system (CNS). Its favorable logP value suggests a higher likelihood of crossing the blood-brain barrier compared to less lipophilic analogues. The 5-bromo substituent also provides a synthetic handle for further diversification via cross-coupling reactions, enabling the efficient exploration of SAR to optimize for potency, selectivity, and ADME properties of CNS-targeted kinase inhibitors or GPCR ligands .

Kinase Inhibitor Library Synthesis

5-Bromobenzo[c]isothiazol-3-amine is an ideal core scaffold for generating focused compound libraries in kinase inhibitor research. The benzoisothiazole framework is a known privileged structure for this target class, and the bromine atom at the 5-position provides a versatile handle for late-stage functionalization. Using this compound as a common intermediate, medicinal chemists can efficiently explore diverse chemical space through palladium-catalyzed cross-couplings, a strategy not possible with the non-halogenated analogue, thereby accelerating hit-to-lead and lead optimization campaigns [1].

Functional Probe Development

The unique combination of a benzoisothiazole core and a reactive 5-bromo handle makes this compound valuable for developing chemical biology probes. The bromine atom can be used to install a variety of reporter tags (e.g., fluorophores, biotin) or photoaffinity labels via cross-coupling or lithium-halogen exchange reactions. This allows for the creation of tailored probes to investigate the target engagement and mechanism of action of benzoisothiazole-based bioactive molecules within complex cellular environments, a key application in target identification and validation studies .

Application
Selection Property
Validation Focus
CNS permeability studies
Calculated cLogP profile; 5‑Br synthetic handle
BBB penetration assays; experimental logP confirmation
Kinase inhibitor library synthesis
Privileged benzisothiazole scaffold; 5‑Br for Pd‑catalyzed diversification
Cross‑coupling efficiency; kinase panel screening
Chemical biology probe development
Reactive bromo and amine sites for conjugation
Target engagement assays; probe labeling efficiency

Technical Documentation Hub

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